1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of hydrazine derivatives with 1,3-diketones under mild conditions to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using advanced catalytic systems. For instance, silver-mediated [3+2] cycloaddition reactions have been employed to produce pyrazoles with high efficiency and selectivity . These methods ensure the scalability and reproducibility required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for cyclocondensation, and various catalysts like copper and palladium for substitution reactions .
Major Products
The major products formed from these reactions include substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its anti-inflammatory, analgesic, and COX inhibition activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s unique structure allows it to bind effectively to these enzymes, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-3-(trifluoromethyl)pyrazole
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole stands out due to its tetrahydrocyclopenta[c]pyrazole ring structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and enhances its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H13F3N2 |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C10H13F3N2/c1-6(2)15-8-5-3-4-7(8)9(14-15)10(11,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
AOHNSHMMBOBEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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